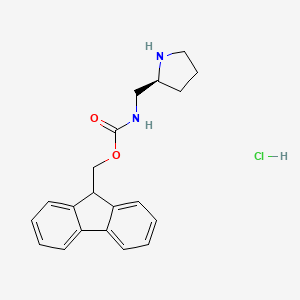

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

描述

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217730-75-0) is an Fmoc-protected pyrrolidine derivative widely used as a chiral building block in peptide synthesis and medicinal chemistry. Its molecular weight is 358.87 g/mol, and it features a stereospecific pyrrolidine ring, which enhances its utility in asymmetric synthesis and drug design . The compound is synthesized via a two-step process: (1) protection of (R)-2-(aminomethyl)pyrrolidine with Boc, followed by (2) Fmoc-OSu-mediated carbamate formation and subsequent HCl treatment to yield the hydrochloride salt .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOBWBFDVGTBKK-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661485 | |

| Record name | (9H-Fluoren-9-yl)methyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217813-15-4 | |

| Record name | (9H-Fluoren-9-yl)methyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the fluorenylmethyl carbamate intermediate. This intermediate is then reacted with pyrrolidin-2-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased reaction efficiency, better control over reaction parameters, and reduced production costs. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

化学反应分析

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions can produce fluorenylmethylamines. Substitution reactions can result in a variety of substituted fluorenylmethyl carbamates.

科学研究应用

Medicinal Chemistry Applications

- Modulation of REV-ERB Activity :

- Potential Therapeutic Uses :

- Biological Activity Studies :

Case Studies

- Weight Loss and Metabolic Effects :

- Circadian Rhythm Influence :

Summary of Key Findings

作用机制

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved.

相似化合物的比较

Aliphatic Chain Derivatives

Key Differences :

- The target compound’s pyrrolidine ring introduces rigidity and stereochemical complexity, unlike linear aliphatic analogues. This enhances its binding specificity in enzyme inhibition .

- Aliphatic derivatives exhibit lower molecular weights and higher solubility in polar solvents due to reduced steric hindrance .

Aromatic and Heterocyclic Analogues

Key Differences :

- Aromatic derivatives (e.g., phenyl-substituted) exhibit π-π stacking interactions, useful in materials science .

- PEGylated analogues improve aqueous solubility and biocompatibility, making them ideal for in vivo applications .

- The target compound’s pyrrolidine ring provides a secondary amine, enabling chelation with metal catalysts in asymmetric synthesis .

生物活性

(S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a synthetic compound that belongs to the carbamate class, characterized by a unique structure combining a fluorenyl group and a pyrrolidine moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H22N2O2·HCl

- Molecular Weight : 322.40 g/mol

- CAS Number : 1217813-15-4

The presence of the fluorenyl group may enhance its lipophilicity, while the carbamate functional group is known for its reactivity with nucleophiles, which can lead to various biological interactions.

The mechanism of action involves the interaction of the carbamate moiety with specific biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorenyl group adds steric hindrance, which may influence binding affinity and selectivity towards these targets.

Biological Activity

Research indicates that compounds with similar structures often demonstrate significant pharmacological properties. The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, similar to other fluorenyl derivatives.

- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective activities, potentially making it useful in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound could exhibit antimicrobial effects due to the carbamate structure's inherent reactivity .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Fluorene Derivative A | Fluorene core with different substituents | Anticancer | Enhanced solubility |

| Pyrrolidine Derivative B | Pyrrolidine ring linked to aromatic systems | Neuroprotective | Specific receptor targeting |

| Carbamate C | Simple carbamate structure | Antimicrobial | Broad-spectrum activity |

The combination of both fluorenyl and pyrrolidine moieties in this compound may provide distinct pharmacological profiles compared to other compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of similar fluorenyl derivatives found that compounds with structural similarities exhibited significant inhibitory effects on cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .

Neuroprotective Effects

Research exploring neuroprotective agents highlighted the role of pyrrolidine derivatives in protecting neuronal cells from oxidative stress. These compounds were shown to reduce cell death in models of neurodegeneration, suggesting potential therapeutic applications for this compound in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。